molecular formula C5H3BBrF3KN B12054041 Potassium (2-bromopyridin-3-yl)trifluoroborate

Potassium (2-bromopyridin-3-yl)trifluoroborate

Cat. No.: B12054041
M. Wt: 263.89 g/mol
InChI Key: HEDPVDPUNQXJGE-UHFFFAOYSA-N
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Description

Potassium (2-bromopyridin-3-yl)trifluoroborate is a tetracoordinate organoboron reagent with the molecular formula C₅H₃BBrF₃KN (CID: 71310899) . Its structure features a pyridine ring substituted with a bromine atom at position 2 and a trifluoroborate group at position 3 (Figure 1). This compound belongs to the class of potassium organotrifluoroborates, which are prized for their enhanced stability compared to tricoordinate boronic acids. The tetracoordinate boron center mitigates oxidation and protodeboronation, making it a robust reagent for multi-step syntheses and cross-coupling reactions like Suzuki-Miyaura couplings .

Properties

Molecular Formula

C5H3BBrF3KN

Molecular Weight

263.89 g/mol

IUPAC Name

potassium;(2-bromopyridin-3-yl)-trifluoroboranuide

InChI

InChI=1S/C5H3BBrF3N.K/c7-5-4(6(8,9)10)2-1-3-11-5;/h1-3H;/q-1;+1

InChI Key

HEDPVDPUNQXJGE-UHFFFAOYSA-N

Canonical SMILES

[B-](C1=C(N=CC=C1)Br)(F)(F)F.[K+]

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Optimization

The process begins with the hydroboration of a bromopyridinyl alkene precursor using dichloroborane (BHCl₂). The intermediate boronic acid forms in situ, which is subsequently treated with KHF₂ in a mixture of diethyl ether and water. The KHF₂ facilitates the conversion of the boronic acid to the trifluoroborate salt while minimizing side reactions such as protodeboronation. Critical parameters include:

  • Solvent System : Diethyl ether ensures solubility of both the boronic acid and KHF₂, while water aids in the dissolution of inorganic byproducts.

  • Stoichiometry : A 4.2:1 molar ratio of KHF₂ to boronic acid is optimal for complete conversion, as lower ratios result in residual boronic acid contamination.

  • Temperature : Reactions proceed efficiently at 23–25°C, with prolonged stirring (1–2 hours) ensuring quantitative salt formation.

Purification and Yield Enhancement

The crude product often contains disiloxane byproducts, which are removed via trituration with acetone and diethyl ether. Precipitation of the trifluoroborate salt is achieved by slow addition of the acetone solution into cold diethyl ether, yielding a crystalline solid. For the analogous potassium 5-bromopentyltrifluoroborate, this method achieves 75% yield, suggesting comparable efficiency for bromopyridinyl systems.

Boronic Acid Conversion Using Potassium Hydrogen Difluoride

A direct route involves the treatment of pre-synthesized (2-bromopyridin-3-yl)boronic acid with KHF₂. This method bypasses hydroboration and is advantageous for substrates sensitive to boron-halogen exchange.

Synthetic Protocol

  • Boronic Acid Synthesis : (2-Bromopyridin-3-yl)boronic acid is prepared via Miyaura borylation of 2-bromo-3-iodopyridine using bis(pinacolato)diboron and a palladium catalyst.

  • Trifluoroborate Formation : The boronic acid is dissolved in tetrahydrofuran (THF) and treated with aqueous KHF₂ (6 equivalents) at 0°C. The mixture is stirred for 12 hours, after which the solvent is removed under reduced pressure.

Challenges and Solutions

  • Byproduct Management : Disiloxane byproducts, common in boronic acid syntheses, are removed via ether trituration.

  • Stability Considerations : The trifluoroborate salt exhibits greater stability than the boronic acid precursor, particularly under acidic conditions. For example, potassium cyclopropyltrifluoroborate shows no protodeboronation after 48 hours in aqueous HCl (1 M), whereas the boronic acid degrades within 2 hours.

Palladium-mediated cross-coupling reactions enable the introduction of the bromopyridinyl group after trifluoroborate salt formation. This strategy is valuable for constructing complex molecules where direct functionalization of the pyridine ring is challenging.

Sequential Protection and Coupling

A multi-step approach involves:

  • Boc Protection : 2-Bromopyridin-3-amine is protected with di-tert-butyl dicarbonate (Boc₂O) in THF using DMAP as a catalyst.

  • Borylation : The protected amine undergoes Miyaura borylation to form the boronic acid.

  • Trifluoroborate Formation : Treatment with KHF₂ yields the final product.

This method achieves 50–62% overall yield for tert-butyl (2-bromopyridin-3-yl)carbamate, suggesting similar efficiency for the trifluoroborate derivative.

Comparative Analysis of Methods

Method Key Reagents Yield Advantages Limitations
Hydroboration/KHF₂BHCl₂, KHF₂60–75%High atom economy; scalableRequires alkene precursor
Boronic Acid ConversionKHF₂, THF50–70%Direct; avoids hydroborationBoronic acid synthesis adds steps
Cross-CouplingPd(OAc)₂, XPhos50–72%Enables late-stage functionalizationCatalyst cost; moderate yields

Purification and Characterization

Solvent Selection

  • Precipitation : Acetone/ether mixtures precipitate the trifluoroborate salt while retaining disiloxane byproducts in solution.

  • Column Chromatography : Silica gel chromatography with hexanes/ethyl acetate (5:1) removes residual boronic acids.

Analytical Data

  • ¹H NMR : The bromopyridinyl moiety exhibits characteristic aromatic signals at δ 8.45–8.47 (d, J = 8 Hz) and δ 7.23–7.26 (m).

  • ¹⁹F NMR : A singlet at δ -138 to -142 ppm confirms trifluoroborate formation .

Scientific Research Applications

Organic Synthesis

Potassium (2-bromopyridin-3-yl)trifluoroborate is predominantly utilized in cross-coupling reactions, particularly the Suzuki-Miyaura reaction. This reaction allows for the formation of carbon-carbon bonds, facilitating the synthesis of complex organic molecules.

Cross-Coupling Reactions

  • Mechanism : The compound acts as a nucleophilic boron reagent that can couple with a variety of electrophiles, including aryl and alkenyl halides. The stability of trifluoroborate salts makes them suitable for use under various conditions, including moisture and air exposure .
  • Case Studies :
    • A study demonstrated the successful cross-coupling of this compound with aryl bromides using palladium catalysts, yielding significant amounts of desired products .
    • Another investigation highlighted its role in synthesizing trisubstituted alkenes through sequential cross-coupling reactions, showcasing its versatility in forming complex structures .

Medicinal Chemistry

The compound has implications in medicinal chemistry due to its ability to facilitate the synthesis of biologically active compounds.

Synthesis of Pharmaceuticals

  • Biologically Active Molecules : this compound is employed in synthesizing various pharmaceuticals by allowing for the modification of existing drug frameworks or creating new drug candidates. For instance, it has been used to generate substituted purines, which are critical in many therapeutic applications .

Materials Science

In addition to organic synthesis and medicinal applications, this compound is also explored in materials science.

Polymer Chemistry

The compound can be utilized in the development of polymers with specific properties. Its ability to introduce functional groups into polymer backbones allows for the design of materials with tailored characteristics for applications in coatings, adhesives, and other industrial products .

Summary Table of Applications

Application AreaSpecific Use CaseOutcome/Benefit
Organic SynthesisCross-coupling with aryl bromidesHigh yields of complex organic molecules
Medicinal ChemistrySynthesis of substituted purinesDevelopment of new pharmaceuticals
Materials ScienceModification of polymer propertiesTailored materials for industrial applications

Comparison with Similar Compounds

Key Insights :

  • Reactivity : Chloro and fluoro analogs (e.g., 2-chloro or 6-fluoro) may exhibit faster coupling rates due to reduced steric bulk but lower stability under basic conditions .

Reactivity in Cross-Coupling Reactions

3.1 Suzuki-Miyaura Coupling

This compound participates in Suzuki-Miyaura couplings, but its performance varies compared to other trifluoroborates:

  • Efficiency : In aqueous tetrahydrofuran (THF), aryl trifluoroborates generally achieve >95% coupling yields due to in situ generation of boronic acids and fluoride, which activate palladium catalysts . However, the target compound’s meta-bromine may reduce reactivity compared to para-substituted analogs like potassium (6-bromopyridin-3-yl)trifluoroborate .
  • Side Reactions : Protodeboronation is minimized in trifluoroborates compared to boronic acids. For example, phenylboronic acid generates up to 40% side products under identical conditions, whereas trifluoroborates yield <2% .
3.2 Comparison with Alkyl and Alkenyl Trifluoroborates
  • Alkyltrifluoroborates (e.g., potassium isobutyltrifluoroborate): Synthesized via Grignard reagents and KHF₂, these compounds are less stable in basic media and require rigorous anhydrous conditions .
  • Alkenyltrifluoroborates (e.g., potassium (3-butenyl)trifluoroborate): Exhibit higher reactivity in couplings but are prone to polymerization if stored improperly .

Biological Activity

Potassium (2-bromopyridin-3-yl)trifluoroborate is a specialized organoboron compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

Chemical Structure and Properties

This compound is characterized by the following molecular structure:

  • Molecular Formula : C5H4BBrF3KN
  • Molecular Weight : Approximately 236.86 g/mol

The compound features a bromine atom at the 2-position of the pyridine ring and a trifluoroborate moiety, which enhances its reactivity in various chemical reactions, particularly in cross-coupling processes.

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its role as a reagent in organic synthesis and its potential therapeutic applications. Below are key findings regarding its biological effects:

Antimicrobial Activity

Recent studies have indicated that organotrifluoroborates, including this compound, may exhibit antimicrobial properties. For instance, related compounds have shown efficacy against Mycobacterium tuberculosis by inhibiting essential enzymes involved in bacterial survival. The mechanism involves targeting specific enzymatic pathways critical for mycobacterial growth .

Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor. A study highlighted that organotrifluoroborates can act as competitive inhibitors of serine proteases such as trypsin and α-chymotrypsin. These interactions are believed to involve hydrogen bonding at the active site of the enzymes, leading to reversible inhibition .

Case Study 1: Antinociceptive Properties

In a study assessing the pharmacological properties of potassium thiophene-3-trifluoroborate, it was found that similar organotrifluoroborates could exert antinociceptive effects without affecting motor performance in animal models. The study indicated that these compounds might operate independently of classical analgesic pathways, suggesting novel mechanisms for pain relief .

Case Study 2: Tuberculosis Treatment Development

A high-throughput screening campaign identified several novel inhibitors targeting the polyketide synthase (Pks13) enzyme in Mycobacterium tuberculosis. While this compound was not directly tested, its structural analogs demonstrated significant inhibitory activity against Pks13, indicating potential for further development as antitubercular agents .

Data Summary Table

Biological Activity Findings
Antimicrobial ActivityInhibitory effects against Mycobacterium tuberculosis observed.
Enzyme InhibitionCompetitive inhibition of trypsin and α-chymotrypsin via hydrogen bonding.
Antinociceptive PropertiesPain relief without affecting motor skills in animal models.

Q & A

Q. What are the standard synthetic routes for Potassium (2-bromopyridin-3-yl)trifluoroborate, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves halogenation of pyridine derivatives followed by hydroboration. A common approach uses 2-bromopyridine reacted with boron trifluoride etherate in the presence of potassium carbonate. Recent advancements include photoredox-mediated methods under visible light, which eliminate the need for additives and enhance sustainability . Key factors affecting yield and purity include:

  • Solvent choice : Polar aprotic solvents (e.g., THF) improve boron incorporation.
  • Temperature : Controlled heating (~60°C) minimizes decomposition.
  • Purification : Recrystallization from ethanol/water mixtures enhances purity.

Q. How is this compound characterized, and what analytical techniques are critical for confirming its structure?

Methodological Answer: Routine characterization includes:

  • ¹H/¹³C NMR : Confirms the pyridine ring substitution pattern (e.g., bromine at C2, trifluoroborate at C3).
  • ¹¹B NMR : A singlet at δ ~3 ppm confirms the trifluoroborate group .
  • FT-IR : B-F stretching vibrations at 1350–1450 cm⁻¹.
  • Elemental Analysis : Validates stoichiometry (C, H, N, Br).

Note: X-ray crystallography (where feasible) resolves ambiguities in stereoelectronic effects .

Q. What are the primary applications of this compound in cross-coupling reactions, and what catalytic systems are most effective?

Methodological Answer: The compound is widely used in Suzuki-Miyaura couplings to construct biaryl motifs. Effective catalytic systems include:

  • Pd(PPh₃)₄ : For electron-deficient aryl halides (e.g., 4-bromobenzonitrile).
  • PdCl₂(dppf) : Enhances turnover in sterically hindered couplings.
  • Aqueous THF solvent systems : Suppress protodeboronation side reactions .

Q. Critical Parameters :

  • Base : K₂CO₃ or CsF (avoids boronic acid formation).
  • Molar Ratios : 1:1.2 (boronate:aryl halide) minimizes homocoupling .

Advanced Research Questions

Q. How can competing protodeboronation be mitigated during Suzuki-Miyaura couplings with this reagent?

Methodological Answer: Protodeboronation is a key challenge, especially in protic solvents. Mitigation strategies include:

  • Solvent Optimization : Use biphasic THF/water systems instead of toluene/water to reduce hydrolysis rates .
  • Base Selection : Cs₂CO₃ (vs. K₂CO₃) slows boronate hydrolysis due to lower solubility.
  • Additives : Fluoride scavengers (e.g., MgSO₄) minimize free F⁻, which accelerates decomposition .

Q. How do steric and electronic effects of the 2-bromo substituent influence cross-coupling efficiency?

Methodological Answer: The 2-bromo group introduces steric hindrance, slowing transmetalation. Strategies to improve reactivity:

  • Pre-activation : Microwave irradiation (100°C, 10 min) pre-organizes the substrate.
  • Bulky Ligands : Use of XPhos or SPhos ligands enhances Pd catalyst turnover .
  • Electronic Tuning : Electron-withdrawing groups on the coupling partner offset steric effects.

Case Study : Coupling with 4-nitroiodobenzene achieves 92% yield under microwave conditions, vs. 68% under thermal heating .

Q. What are the challenges in synthesizing derivatives with sensitive functional groups (e.g., amines, ketones), and how can they be addressed?

Methodological Answer: Sensitive groups (e.g., -NH₂) may react with BF₃K⁺. Solutions include:

  • Protecting Groups : Boc-protected amines tolerate standard conditions .
  • Low-Temperature Fluorination : Sequential addition of BF₃·OEt₂ at −78°C prevents side reactions .
  • Post-Functionalization : Introduce groups after coupling (e.g., Staudinger reactions) .

Q. How can stereochemical outcomes be controlled in reactions involving this trifluoroborate?

Methodological Answer: Stereocontrol is critical in vinylborate couplings. Key approaches:

  • Catalyst Tuning : Pd/C with (R)-BINAP induces enantioselectivity in β-trifluoromethylstyrene synthesis .
  • Hydrogenation Conditions : (Z)- or (E)-selectivity in alkenes is achieved via H₂ pressure modulation (e.g., 1 atm H₂ for (Z), 5 atm for (E)) .

Q. What computational or mechanistic studies elucidate the role of endogenous boronic acid in coupling reactions?

Methodological Answer: DFT studies and ¹⁹F NMR titration reveal that hydrolysis to boronic acid (R-B(OH)₂) occurs in situ, which transmetalates with Pd. However, excess F⁻ (from BF₃K⁺ hydrolysis) stabilizes Pd intermediates, reducing side reactions .

Key Insight : Base titration (e.g., K₂CO₃) balances boronic acid formation and F⁻ concentration, optimizing turnover .

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